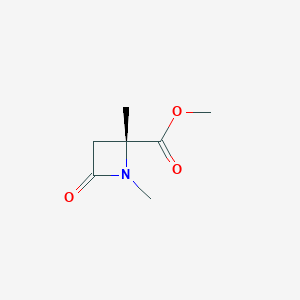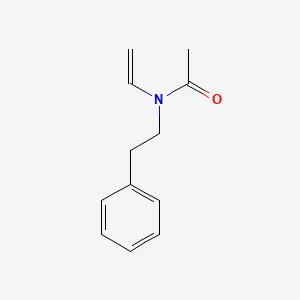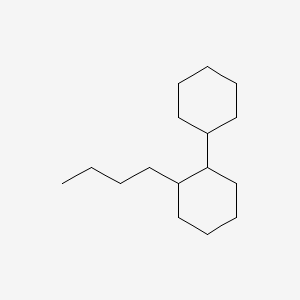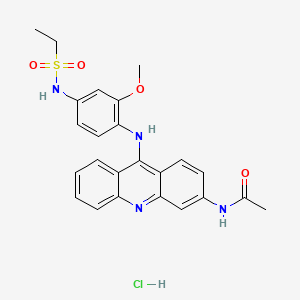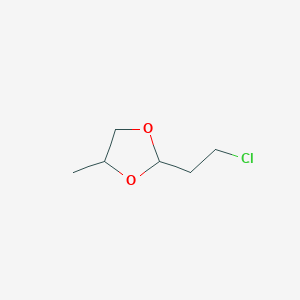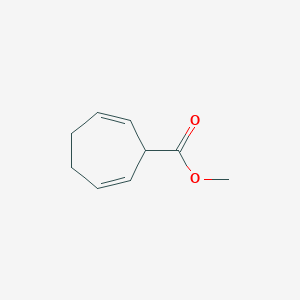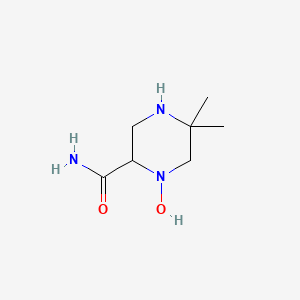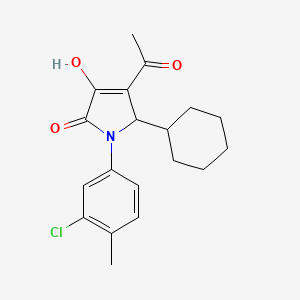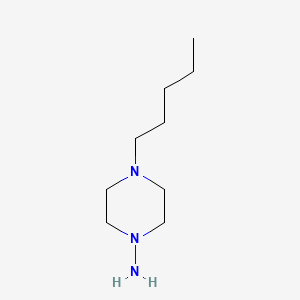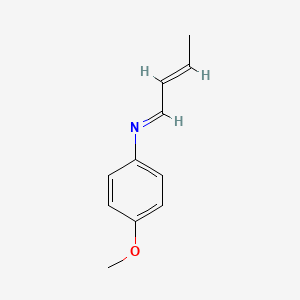
(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine: is an organic compound characterized by the presence of a methoxyphenyl group attached to a butenimine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine typically involves the condensation of 4-methoxybenzaldehyde with an appropriate amine under specific conditions. One common method includes:
Condensation Reaction: 4-methoxybenzaldehyde is reacted with but-2-en-1-amine in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.
Continuous Flow Reactors: Employing continuous flow reactors to enhance the efficiency and yield of the reaction by maintaining optimal reaction conditions throughout the process.
Análisis De Reacciones Químicas
Types of Reactions
(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution Reagents: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Corresponding amines.
Substitution Products: Compounds with substituted methoxy groups.
Aplicaciones Científicas De Investigación
(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Material Science: Utilized in the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism by which (1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or microbial growth.
Comparación Con Compuestos Similares
Similar Compounds
(1E,2E)-N-(4-Hydroxyphenyl)-2-buten-1-imine: Similar structure but with a hydroxy group instead of a methoxy group.
(1E,2E)-N-(4-Methylphenyl)-2-buten-1-imine: Contains a methyl group instead of a methoxy group.
Uniqueness
(1E,2E)-N-(4-Methoxyphenyl)-2-buten-1-imine is unique due to its specific methoxy substitution, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
186347-74-0 |
|---|---|
Fórmula molecular |
C11H13NO |
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
(E)-N-(4-methoxyphenyl)but-2-en-1-imine |
InChI |
InChI=1S/C11H13NO/c1-3-4-9-12-10-5-7-11(13-2)8-6-10/h3-9H,1-2H3/b4-3+,12-9? |
Clave InChI |
SHNIHOHCFPFIQH-GTAVMOOUSA-N |
SMILES isomérico |
C/C=C/C=NC1=CC=C(C=C1)OC |
SMILES canónico |
CC=CC=NC1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


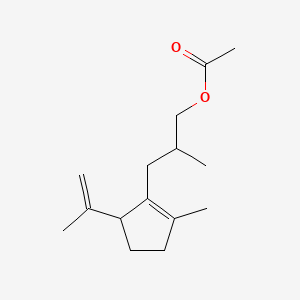
![4a,5,6,7,7a,8-Hexahydro-8-methylenecyclopenta[4,5]pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B13796727.png)
![[(3-Methyl-1,3-cyclopentadiene-1-YL)methyl]benzene](/img/structure/B13796732.png)
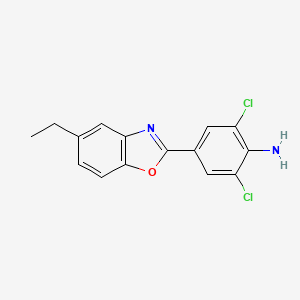
![Methyl 2-hydroxy-4-[(2-hydroxy-4-methoxy-3,6-dimethylbenzoyl)oxy]-3,6-dimethylbenzoate](/img/structure/B13796740.png)
